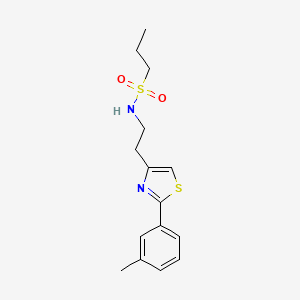
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The thiazole ring is attached to a propane-1-sulfonamide group and an m-tolyl group.Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to cells, and this property makes them useful in the treatment of diseases caused by oxidative stress.
Analgesic and Anti-inflammatory Activity
Some thiazole derivatives have shown analgesic and anti-inflammatory activities . They can potentially be used in the development of new drugs for pain and inflammation management .
Antimicrobial and Antifungal Activity
Thiazole compounds have been reported to possess antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole compounds have been associated with diuretic activity . They could be used in the treatment of conditions like hypertension and edema where increased urination is beneficial.
Anticonvulsant Activity
Thiazole derivatives have shown potential as anticonvulsants . They could be used in the development of new treatments for epilepsy and other seizure disorders.
Neuroprotective Activity
Thiazole compounds have demonstrated neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown potential as antitumor or cytotoxic agents . They could be used in the development of new cancer treatments.
Propiedades
IUPAC Name |
N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-3-9-21(18,19)16-8-7-14-11-20-15(17-14)13-6-4-5-12(2)10-13/h4-6,10-11,16H,3,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBGOEWWKARCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

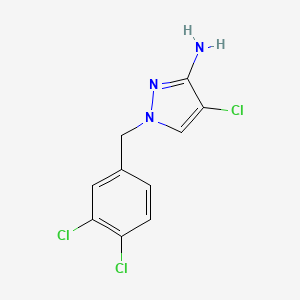
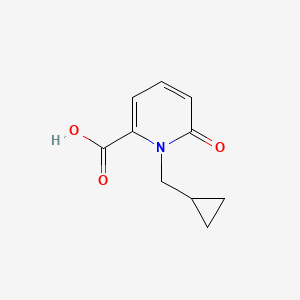
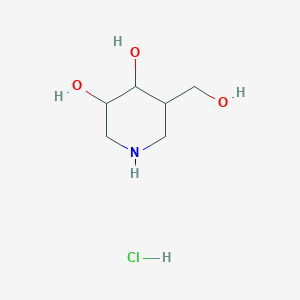


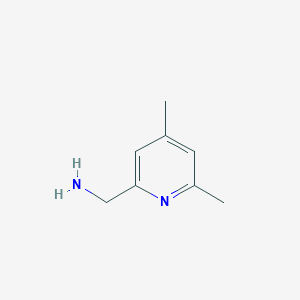
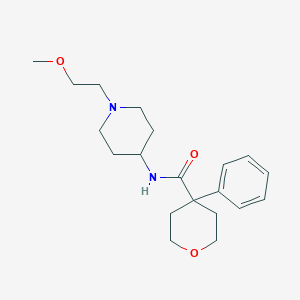

![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)


![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)

